molecular formula C24H24N2O2 B11115033 2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylbutylidene]acetohydrazide

2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylbutylidene]acetohydrazide

Cat. No.: B11115033
M. Wt: 372.5 g/mol
InChI Key: VFJKZOHGDPDQQP-YYDJUVGSSA-N
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Description

2-Hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide is an organic compound with the molecular formula C24H24N2O2 It is characterized by its complex structure, which includes aromatic rings, a hydroxyl group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The hydrazone moiety may play a crucial role in its biological activity by forming stable complexes with metal ions or interacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2,2-diphenyl-N’-[(1E)-phenyl(pyridin-2-yl)methylidene]acetohydrazide
  • 2-Hydroxy-2,2-diphenyl-N’-[(2E)-2H-pyrrol-2-ylidenemethyl]acetohydrazide
  • 2-Hydroxy-2,2-diphenyl-N’-[(1E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

2-Hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide is unique due to its specific structural features, such as the presence of a phenylbutylidene group. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-hydroxy-2,2-diphenyl-N-[(E)-1-phenylbutylideneamino]acetamide

InChI

InChI=1S/C24H24N2O2/c1-2-12-22(19-13-6-3-7-14-19)25-26-23(27)24(28,20-15-8-4-9-16-20)21-17-10-5-11-18-21/h3-11,13-18,28H,2,12H2,1H3,(H,26,27)/b25-22+

InChI Key

VFJKZOHGDPDQQP-YYDJUVGSSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=CC=C3

Canonical SMILES

CCCC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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